molecular formula H2S+ B1232973 Sulfaniumyl

Sulfaniumyl

Cat. No.: B1232973
M. Wt: 34.08 g/mol
InChI Key: PZLIRJTVVIBARZ-UHFFFAOYSA-N
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Description

Sulfaniumyl refers to a class of sulfonium-based reagents, specifically sulfonium ylides, which are pivotal in organic synthesis. These compounds are characterized by a positively charged sulfur atom (S⁺) bonded to three organic groups and a negatively charged carbon (ylide). A prominent example is dimethylsulfonium methylide (CH₂S⁺(CH₃)₂), a Corey–Chaykovsky reagent widely employed in cyclopropanation, epoxidation, and aziridination reactions . This compound reagents facilitate the formation of strained ring systems, such as cyclopropanes, by transferring methylene groups to alkenes under mild conditions. Their utility in synthesizing fluorinated and phosphonated cyclopropanes highlights their role in medicinal chemistry and materials science .

Properties

Molecular Formula

H2S+

Molecular Weight

34.08 g/mol

InChI

InChI=1S/H2S/h1H2/q+1

InChI Key

PZLIRJTVVIBARZ-UHFFFAOYSA-N

Canonical SMILES

[SH2+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfaniumyl derivatives are often compared to structurally related sulfonium compounds and other ylide reagents. Below is a detailed analysis of their properties, reactivity, and applications.

This compound vs. Oxothis compound Methanides

Both are Corey–Chaykovsky reagents, but oxothis compound methanides (e.g., dimethyloxosulfonium methylide) feature an oxygen atom adjacent to the sulfur center. Key differences include:

Property This compound Methanide Oxothis compound Methanide
Structure (CH₃)₂S⁺–CH₂⁻ (CH₃)₂S⁺(=O)–CH₂⁻
Reactivity Higher nucleophilicity due to lack of electron-withdrawing oxygen Reduced nucleophilicity; stabilized by resonance with oxygen
Applications Preferred for cyclopropanation of electron-deficient alkenes Used for epoxidation of sensitive substrates
Stability Less stable; requires low temperatures More thermally stable

Oxothis compound reagents are less reactive but offer better control in stereoselective epoxidations, whereas this compound variants excel in rapid cyclopropanations .

This compound vs. Trimethylsulfonium Salts

Trimethylsulfonium salts (e.g., (CH₃)₃S⁺X⁻) are simple sulfonium ions without ylide character. Comparisons include:

Property This compound Methanide Trimethylsulfonium Salts
Charge Distribution Ylide structure with separated charges Fully ionic; no carbanion
Reactivity Acts as a methylene donor Limited reactivity; used as alkylating agents
Synthetic Utility Cyclopropanation, epoxidation Phase-transfer catalysis, methylation

Trimethylsulfonium salts lack the nucleophilic carbon required for cyclopropanation but are effective in alkylation reactions under basic conditions .

This compound vs. S-Adenosylmethionine (SAMe)

SAMe is a biologically active sulfonium compound with a complex structure, featuring an adenosine moiety linked to methionine. Key contrasts:

Property This compound Methanide S-Adenosylmethionine (SAMe)
Structure Simple ylide: (CH₃)₂S⁺–CH₂⁻ Complex: Adenosine-S⁺-CH₂-CH₂-CH(NH₂)COO⁻
Function Synthetic reagent for ring-forming reactions Biological methyl donor in enzymatic processes
Applications Organic synthesis Treatment of depression, liver disease
Stability Air- and moisture-sensitive Stable in physiological conditions

While both contain sulfonium centers, SAMe’s biological role contrasts sharply with this compound’s synthetic applications. SAMe’s methyl-donating capability is harnessed in biochemistry, whereas this compound reagents are tailored for precision organic transformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfaniumyl

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